(+)-(R)-2-(2,4-Difluorophenyl)-1-(3-((E)-4-(2,2,3,3-tetrafluoropropoxy)styryl)-1,2,4-triazol-1-yl)-3-(1,2,4-triazol-1-yl)propan-2-ol
Descripción
The compound (+)-(R)-2-(2,4-difluorophenyl)-1-(3-((E)-4-(2,2,3,3-tetrafluoropropoxy)styryl)-1,2,4-triazol-1-yl)-3-(1,2,4-triazol-1-yl)propan-2-ol is a triazole-based molecule with a complex structure featuring:
- A 2,4-difluorophenyl group at the central carbon.
- Two 1,2,4-triazole rings attached via methylene groups.
- An (E)-styryl linker substituted with a 2,2,3,3-tetrafluoropropoxy group on the triazole moiety.
The styryl group and fluorinated substituents likely enhance lipophilicity, influencing membrane permeability and metabolic stability .
Propiedades
Número CAS |
141113-28-2 |
|---|---|
Fórmula molecular |
C24H20F6N6O2 |
Peso molecular |
538.4 g/mol |
Nombre IUPAC |
(2R)-2-(2,4-difluorophenyl)-1-[3-[(E)-2-[4-(2,2,3,3-tetrafluoropropoxy)phenyl]ethenyl]-1,2,4-triazol-1-yl]-3-(1,2,4-triazol-1-yl)propan-2-ol |
InChI |
InChI=1S/C24H20F6N6O2/c25-17-4-7-19(20(26)9-17)23(37,10-35-14-31-13-33-35)11-36-15-32-21(34-36)8-3-16-1-5-18(6-2-16)38-12-24(29,30)22(27)28/h1-9,13-15,22,37H,10-12H2/b8-3+/t23-/m1/s1 |
Clave InChI |
FZEJTXCSLUORDW-DHXBXMGCSA-N |
SMILES |
C1=CC(=CC=C1C=CC2=NN(C=N2)CC(CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)O)OCC(C(F)F)(F)F |
SMILES isomérico |
C1=CC(=CC=C1/C=C/C2=NN(C=N2)C[C@](CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)O)OCC(C(F)F)(F)F |
SMILES canónico |
C1=CC(=CC=C1C=CC2=NN(C=N2)CC(CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)O)OCC(C(F)F)(F)F |
Apariencia |
Solid powder |
Otros números CAS |
149715-95-7 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
2-(2,4-difluorophenyl)-1-(3-(4-(2,2,3,3-tetrafluoropropoxy)styryl)-1,2,4-triazol-1-yl)-3-(1,2,4-triazol-1-yl)propan-2-ol D 0870 D-0870 D0870 DO870 ICI 195,739 ICI 195739 ICI-195739 |
Origen del producto |
United States |
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de ICI-D0870 implica múltiples pasos:
Reacción de Condensación: El paso inicial implica la condensación de 4-clorobenzonitrilo con 2,2,3,3-tetrafluoropropanol utilizando hidruro de sodio en dimetilformamida para producir 4-(2,2,3,3-tetrafluoropropoxi)benzonitrilo.
Reducción: Este intermedio se reduce entonces al benzaldehído correspondiente utilizando hidruro de diisobutilaluminio en tolueno.
Condensación con Éster Etílico del Ácido Dietoxiphosphorylácetico: El benzaldehído se condensa entonces con el éster etílico del ácido dietoxiphosphorylácetico en presencia de hidróxido de potasio en tetrahidrofurano para producir (E)-4-(2,2,3,3-tetrafluoropropoxi)cinámico ácido éster etílico.
Saponificación: El éster se saponifica al ácido correspondiente utilizando hidróxido de sodio en etanol-agua.
Amidación: El ácido se convierte en la amida correspondiente mediante tratamiento con cloruro de tionilo seguido de amoníaco acuoso en tolueno.
Formación de Triazol: La amida se condensa entonces con formil hidrazida utilizando tetrafluoroborato de trimetiloxonio en diclorometano para formar el derivado de triazol.
Métodos de Producción Industrial
La producción industrial de ICI-D0870 sigue rutas sintéticas similares pero a mayor escala, con optimizaciones para el rendimiento y la pureza. El uso de reactores de flujo continuo y plataformas de síntesis automatizadas puede mejorar la eficiencia y la escalabilidad del proceso.
Análisis De Reacciones Químicas
Tipos de Reacciones
ICI-D0870 se somete a varias reacciones químicas, incluyendo:
Oxidación: Se puede oxidar en condiciones específicas para formar diferentes estados de oxidación.
Reducción: Las reacciones de reducción pueden modificar sus grupos funcionales, alterando potencialmente su actividad biológica.
Sustitución: Las reacciones de sustitución nucleofílica y electrofílica pueden introducir diferentes sustituyentes, modificando sus propiedades químicas.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio se utilizan a menudo.
Sustitución: Las condiciones varían dependiendo de los sustituyentes que se introducen, pero los reactivos típicos incluyen haluros y compuestos organometálicos.
Productos Principales
Los productos principales que se forman a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede conducir a la formación de ácidos carboxílicos o cetonas, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
ICI-D0870 se ha estudiado ampliamente por sus aplicaciones en varios campos:
Química: Sirve como compuesto modelo para estudiar los inhibidores del citocromo P450 y sus interacciones con otras moléculas.
Biología: Su papel como inhibidor del citocromo P450 51 lo hace valioso para estudiar las vías metabólicas de los parásitos protozoarios.
Industria: Su síntesis y modificación proporcionan información sobre el desarrollo de nuevos agentes antifúngicos y antiparasitarios.
Mecanismo De Acción
ICI-D0870 ejerce sus efectos inhibiendo el citocromo P450 51, una enzima crucial para la biosíntesis del ergosterol en los parásitos protozoarios. Al bloquear esta vía, ICI-D0870 altera la integridad de la membrana celular de los parásitos, lo que lleva a su muerte .
Comparación Con Compuestos Similares
Structural Analogs and Key Differences
Key Observations:
Fluorination Patterns: The target compound and Fluconazole share the 2,4-difluorophenyl core, but the former incorporates additional fluorination in the tetrafluoropropoxy group. This may improve metabolic stability by reducing oxidative degradation .
Styryl-Tetrafluoropropoxy Group :
- Unique to the target compound, this group likely enhances lipophilicity and membrane penetration compared to Fluconazole and its racemic analog .
Stereochemistry :
- The target compound is specified as the (+)-(R) enantiomer, which may confer superior target selectivity compared to racemic mixtures like (2RS)-analogs .
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability: Fluorination generally reduces CYP450-mediated metabolism, suggesting the target compound may have a longer half-life than non-fluorinated analogs .
Actividad Biológica
The compound (+)-(R)-2-(2,4-Difluorophenyl)-1-(3-((E)-4-(2,2,3,3-tetrafluoropropoxy)styryl)-1,2,4-triazol-1-yl)-3-(1,2,4-triazol-1-yl)propan-2-ol is a novel antifungal agent that exhibits significant biological activity against various fungal pathogens. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to a class of triazole derivatives known for their antifungal properties. The structural formula includes multiple functional groups that enhance its biological activity:
- Difluorophenyl group : Contributes to lipophilicity and potential interactions with biological membranes.
- Triazole rings : Essential for antifungal activity through inhibition of ergosterol biosynthesis.
The primary mechanism of action for triazole compounds involves the inhibition of the enzyme 14-alpha lanosterol demethylase , a critical step in the ergosterol biosynthetic pathway. By disrupting ergosterol synthesis, these compounds compromise the integrity of fungal cell membranes, leading to cell death.
Antifungal Efficacy
Research indicates that this compound displays potent antifungal activity against several strains of Candida species and other pathogenic fungi. Comparative studies have shown that it outperforms traditional antifungal agents like ketoconazole in terms of efficacy and safety profiles.
| Pathogen | Minimum Effective Concentration (MEC) | Comparison with Ketoconazole |
|---|---|---|
| Candida albicans | 0.31 µg/mL | 20 days longer survival in mice |
| Aspergillus fumigatus | 0.25 µg/mL | Superior efficacy |
Case Studies
- In Vivo Studies : In murine models infected with Candida albicans, administration of the compound at a dose of 50 mg/kg resulted in a significant increase in mean survival time (MST) compared to controls treated with ketoconazole. The most active diastereoisomer showed a two-fold higher activity than its counterpart.
- In Vitro Assays : The compound was evaluated using the broth microdilution method to determine its minimum inhibitory concentration (MIC). Results indicated a strong correlation between structural modifications and enhanced antifungal activity.
Research Findings
Recent studies have focused on optimizing the pharmacokinetic properties of this compound through structural modifications. The introduction of various substituents has been shown to improve solubility and bioavailability:
- Tetrafluoropropoxy group : Enhances hydrophobic interactions with fungal membranes.
- Hydroxyl modifications : Increase binding affinity to target enzymes.
Q & A
What are the key synthetic pathways for preparing the compound?
The synthesis involves multi-step reactions, starting with a difluorophenyl ethanone intermediate. Key steps include nucleophilic substitution to introduce triazole moieties and Heck coupling for E-styryl configuration. For example, sodium azide and triethyl orthoformate in acetic acid facilitate triazole cyclization, while zinc reduction (0.412 g Zn in 3.68 mL acetic acid) optimizes nitro-to-amine conversion. Patent methods report >90% E-selectivity using Pd catalysts and controlled temperatures .
How is the stereochemistry of the compound confirmed?
X-ray crystallography (e.g., CCDC deposition for analogous structures) and ¹H NMR analysis are critical. Coupling constants (e.g., J = 12.6 Hz for dd splitting at δ 5.08 ppm) confirm stereochemical assignments. ¹³C NMR and IR spectra further validate the spatial arrangement of substituents .
What in vitro models assess its antifungal efficacy?
Broth microdilution assays against Candida albicans and Aspergillus fumigatus determine minimum inhibitory concentrations (MICs). Structural analogs with piperazine substituents showed MICs of 0.5–4 μg/mL, highlighting potency against azole-resistant strains .
How do structural modifications influence antifungal activity?
SAR studies reveal that electron-withdrawing groups on the styryl moiety (e.g., tetrafluoropropoxy) enhance target binding. Nitro-triazole derivatives exhibit variable activity depending on substituent position, with para-substitutions improving solubility and logP values. Piperazine modifications (e.g., 4-substituted phenyl) increase membrane permeability .
What analytical techniques ensure purity and identity?
HPLC (UV detection at λ = 254 nm) and LC-MS confirm purity (>98%) and molecular ion peaks ([M+H]⁺). ¹⁹F NMR (e.g., δ -120 to -140 ppm for CF₂/CF₃ groups) and IR (C=N stretches ~1600 cm⁻¹) verify fluorinated and triazole components. Recrystallization in ethanol/water mixtures removes impurities .
How to resolve contradictions in antifungal activity data?
Discrepancies in MIC values between analogs are addressed by standardizing assay conditions (e.g., RPMI-1640 media, 48-hour incubation). Docking studies (e.g., Glide XP scoring) reconcile differences by correlating binding affinity with steric and electronic effects of substituents .
What strategies optimize the E-styryl configuration during synthesis?
E-selectivity is achieved via Heck coupling with Pd(OAc)₂ and bulky phosphine ligands at 80°C. Patent methods emphasize maintaining anhydrous conditions and slow addition of styryl halides to minimize Z-isomer formation .
How is triazole ring formation confirmed spectroscopically?
¹H NMR shows singlet peaks for triazole protons at δ 7.8–8.2 ppm. MS data ([M+H]⁺ = 413) and elemental analysis (C: 52.1%, H: 3.2%, N: 20.3%) validate molecular composition. IR spectra further confirm ring vibrations .
What is the mechanism of action as a metalloenzyme inhibitor?
The compound targets fungal lanosterol 14α-demethylase (CYP51), disrupting ergosterol biosynthesis. Docking studies indicate triazole coordination to the heme iron, while fluorinated substituents enhance hydrophobic interactions with the enzyme's active site. Analogous compounds showed IC₅₀ values of 0.1–1.0 μM against recombinant CYP51 .
How are metabolic stability and degradation products analyzed?
Microsomal stability assays (e.g., human liver microsomes) monitor parent compound depletion via LC-MS/MS. Major metabolites include hydroxylated styryl derivatives and triazole ring-opened products. Accelerated stability studies (40°C/75% RH) guide formulation strategies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
